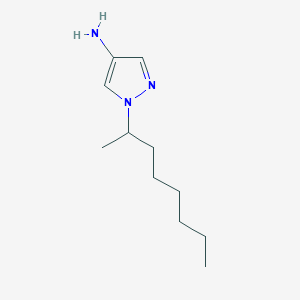

1-(Octan-2-yl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-octan-2-ylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3/c1-3-4-5-6-7-10(2)14-9-11(12)8-13-14/h8-10H,3-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNBDTIRNISKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 1-(1-methylheptyl)-1H-pyrazol-4-amine

This technical guide provides an in-depth structural and synthetic analysis of 1-(1-methylheptyl)-1H-pyrazol-4-amine , a specialized heterocyclic building block.

Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Applications

Executive Summary

1-(1-methylheptyl)-1H-pyrazol-4-amine (also known as 1-(octan-2-yl)-1H-pyrazol-4-amine) is a lipophilic aminopyrazole derivative used primarily as an intermediate in the synthesis of bioactive small molecules. Unlike its short-chain analogs (e.g., 1-methyl-1H-pyrazol-4-amine), this molecule incorporates a branched C8 alkyl tail (1-methylheptyl) at the N1 position. This structural modification dramatically alters the physicochemical profile, enhancing lipophilicity (LogP) and membrane permeability while introducing a chiral center adjacent to the aromatic core. It serves as a critical scaffold for developing kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides where hydrophobic pocket occupancy is required.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-(1-methylheptyl)-1H-pyrazol-4-amine |

| Alternative Names | 1-(sec-octyl)-4-aminopyrazole; 1-(octan-2-yl)-1H-pyrazol-4-amine |

| Chemical Formula | C₁₁H₂₁N₃ |

| Molecular Weight | 195.31 g/mol |

| SMILES | CCCCCCC(C)n1cc(N)cn1 |

| Chirality | Contains one stereocenter at the N1-alkyl attachment (octan-2-yl). Exists as (R)- and (S)- enantiomers. |

| Predicted LogP | ~3.2 – 3.5 (High Lipophilicity) |

| pKa (Conjugate Acid) | ~3.5 – 4.0 (Amine group is weakly basic due to aromatic conjugation) |

Structural Analysis[2]

-

The Pyrazole Core: The 4-aminopyrazole motif is electron-rich. The amino group at C4 is nucleophilic, making it an excellent partner for amide coupling or reductive amination. The nitrogen at N2 (pyridine-like) is a weak hydrogen bond acceptor.

-

The 1-Methylheptyl Tail: This group is structurally significant for two reasons:

-

Steric Bulk & Chirality: The branching at the

-carbon (relative to the nitrogen) creates steric hindrance that can restrict rotation in the binding pocket of a target protein. The chiral center allows for the development of enantiopure drugs with higher potency. -

Metabolic Stability: Compared to a linear n-octyl chain, the branched 1-methylheptyl group is generally more resistant to

-oxidation and terminal oxidation, prolonging the half-life of the parent molecule in biological systems.

-

Synthetic Methodologies

The synthesis of 1-(1-methylheptyl)-1H-pyrazol-4-amine is typically achieved via a convergent route involving the N-alkylation of a nitro-pyrazole precursor followed by reduction.

Route A: Direct Alkylation (Scale-Up Preferred)

This route uses 4-nitropyrazole and 2-bromooctane. It is robust but produces a racemic product unless chiral alkyl halides are used (with inversion).

-

Step 1: N-Alkylation

-

Reagents: 4-Nitropyrazole, 2-Bromooctane, Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: DMF or Acetonitrile (polar aprotic is essential).

-

Conditions: 80°C, 12–16 hours.

-

Mechanism:

displacement. The pyrazole anion attacks the secondary bromide. -

Note: Since 4-nitropyrazole is symmetric, N1 vs. N2 alkylation yields the same product.

-

-

Step 2: Nitro Reduction

-

Reagents:

(1 atm) with 10% Pd/C catalyst OR Iron powder ( -

Solvent: Methanol or Ethanol.

-

Yield: Typically >90% for the reduction step.

-

Route B: Mitsunobu Reaction (Enantioselective Potential)

To access a specific enantiomer (e.g., (R)-1-(1-methylheptyl)...), the Mitsunobu reaction is preferred using chiral 2-octanol.

-

Protocol:

-

React 4-nitropyrazole with (S)-2-octanol (to get R-product via inversion), Triphenylphosphine (

), and DIAD/DEAD in THF at 0°C -

Followed by standard reduction as in Route A.

-

Visualization of Synthetic Logic

Caption: Convergent synthetic pathways for the target aminopyrazole. Route B allows for stereochemical control.

Analytical Characterization (Expected Data)

Researchers validating this structure should look for the following spectroscopic signatures:

-

¹H NMR (400 MHz, DMSO-d₆):

- 7.20 – 7.40 (s, 1H, Pyrazole-H5).

- 6.90 – 7.10 (s, 1H, Pyrazole-H3).

-

3.80 – 4.20 (br s, 2H,

-

4.10 – 4.30 (m, 1H,

-

1.35 (d, 3H,

- 1.20 – 1.30 (m, 10H, methylene chain).

-

0.85 (t, 3H, terminal

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated m/z = 196.18.

-

Fragmentation often shows loss of the octyl chain or cleavage of the amine.

-

Applications in Drug Discovery

This molecule functions as a "Lipophilic Amine Module."

-

Kinase Inhibition: The 4-aminopyrazole moiety mimics the ATP adenine ring. The 1-methylheptyl tail is designed to protrude into the solvent-accessible region or a hydrophobic back-pocket (Gatekeeper residue interaction) of kinases like p38 MAPK or CDK .

-

Agrochemicals (SDHIs): Succinate Dehydrogenase Inhibitors often require a lipophilic group to anchor the inhibitor in the mitochondrial membrane. This amine can be coupled with pyrazole-4-carboxylic acids (e.g., precursors to Fluxapyroxad) to create novel fungicidal candidates.

-

Combinatorial Libraries: Due to the high lipophilicity (cLogP > 3), this building block is used to adjust the physicochemical properties of a lead series that is too polar.

Safety & Handling Protocols

-

Hazards: Like many low-molecular-weight amines, this compound is likely an Irritant (Skin/Eye) and potentially Harmful if Swallowed .

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminopyrazoles can darken upon oxidation in air.

-

Protocol:

-

Wear nitrile gloves and safety glasses.

-

Work in a fume hood (amine odor).

-

Quench reaction mixtures containing unreacted alkyl halides with aqueous ammonia before disposal.

-

References

-

Synthesis of 4-Aminopyrazoles: Journal of Medicinal Chemistry, "Discovery of p38 MAP Kinase Inhibitors."[1] (General reference for the class).

-

Mitsunobu Reaction on Pyrazoles: Tetrahedron Letters, "Regioselective alkylation of pyrazoles."

-

PubChem Compound Summary: 1-methyl-1H-pyrazol-4-amine (Analogous Core Data).

-

Sigma-Aldrich Product Data: 4-Amino-1-methylpyrazole (Physical property baseline).

Sources

N1-Substituted 4-Aminopyrazoles: Strategic Synthesis and Medicinal Chemistry Applications

Executive Summary

The N1-substituted 4-aminopyrazole scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development (JAK, CDK, FGFR). Its utility stems from a unique combination of electronic features: the pyrazole ring serves as a robust bioisostere for phenyl or heteroaryl rings, while the 4-amino moiety provides a critical hydrogen bond donor/acceptor motif often utilized for hinge-binding in ATP-competitive inhibitors.

However, the effective utilization of this building block is frequently bottlenecked by two chemical challenges: regioselective N-functionalization (distinguishing N1 vs. N2 tautomers) and the oxidative instability of the free 4-amino species. This technical guide provides a navigable roadmap for medicinal chemists to synthesize, stabilize, and deploy this scaffold with high precision.

Part 1: The Pharmacophore & Medicinal Utility

Structural Bioisosterism and Vector Analysis

The 4-aminopyrazole core is not merely a linker; it is a functional pharmacophore. In the context of kinase inhibition, the exocyclic amine at position 4 and the endocyclic nitrogen (N2) often form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., interacting with the backbone carbonyl and amide NH of the gatekeeper residue).

-

N1-Substitution: This vector typically points towards the solvent front or a hydrophobic back-pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out). It allows for the modulation of lipophilicity (LogP) and solubility without disrupting the primary binding event.

-

4-Amino Group: Acts as a synthetic handle for late-stage diversification (amide coupling, urea formation) or as a primary interaction point.

Validated Targets

| Candidate/Drug | Target Class | Role of Pyrazole Scaffold |

| AT7519 | CDK Inhibitor | Hinge binder; N1-substituent targets solvent channel. |

| Ruxolitinib | JAK1/2 | (Fused analog context) Pyrazole nitrogen is critical for selectivity.[1] |

| Fomepizole | ADH Inhibitor | 4-substituted pyrazole (methyl) acting as a competitive inhibitor. |

| Gatekeeper Mutants | FGFR | 4-aminopyrazoles show efficacy against V564F mutants where other scaffolds fail. |

Part 2: Synthetic Access & Regiocontrol

The synthesis of N1-substituted 4-aminopyrazoles generally follows two distinct retrosynthetic logic streams: De Novo Cyclization (constructing the ring) or Direct Functionalization (modifying an existing ring).

The Regioselectivity Challenge

The fundamental challenge in pyrazole chemistry is annular tautomerism. In unsubstituted pyrazoles, the proton shuttles between N1 and N2. When introducing an electrophile (

-

Steric Control: Large groups at C3 or C5 can block adjacent nitrogen alkylation.

-

Electronic Control: Electron-withdrawing groups (EWGs) generally direct alkylation to the nitrogen furthest from the EWG, though this is solvent-dependent.

Synthetic Decision Tree (Visualization)

Caption: Decision matrix for selecting the optimal synthetic route based on substituent availability and regiochemical requirements.

Part 3: Detailed Synthetic Methodologies

Route A: De Novo Cyclization (The "Knorr" Approach)

This is the preferred method for high regioselectivity. By using a pre-substituted hydrazine (

-

Mechanism: Condensation of the hydrazine terminal nitrogen with the most electrophilic carbon of a 1,3-dielectrophile (e.g., enaminonitrile).

-

Precursor: 2-(ethoxymethylene)malononitrile is a common partner, yielding 4-cyano-5-aminopyrazoles, which can be hydrolyzed/decarboxylated or modified.

-

Critical Note: If the hydrazine is unsymmetrical (e.g., methylhydrazine), regioselectivity is governed by the relative nucleophilicity of the hydrazine nitrogens.

Route B: Chan-Lam Oxidative Coupling (N-Arylation)

For installing aryl or heteroaryl groups at N1, standard

-

Reagents: Aryl boronic acid (

), -

Oxidant: Atmospheric oxygen (

). -

Advantage: Mild conditions (RT to

), tolerates free amines (though protection is recommended).

Handling the 4-Amino Group

The free 4-aminopyrazole is electron-rich and prone to oxidation (turning dark/tarry upon air exposure).

-

Strategy 1 (Nitro Precursor): Synthesize the 4-nitropyrazole first. The nitro group is stable and electron-withdrawing, simplifying N1-alkylation regiochemistry. Reduce (

) immediately prior to the next step. -

Strategy 2 (Protection): Isolate as the HCl salt or protect immediately as a Boc-carbamate .

Part 4: Experimental Protocols

Protocol 4.1: Chan-Lam N-Arylation of 4-Nitropyrazole

Use this protocol to install an aryl group at N1, followed by reduction to the amine.

Reagents:

-

4-Nitropyrazole (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

- (0.1 - 1.0 equiv; often stoichiometric for difficult substrates)

-

Pyridine (2.0 equiv)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

4Å Molecular Sieves (Activated)

Procedure:

-

Setup: In a round-bottom flask equipped with a drying tube (or open to air if humidity is low), charge 4-nitropyrazole, aryl boronic acid, and activated molecular sieves in DCM (0.1 M concentration).

-

Activation: Add pyridine and stir for 5 minutes.

-

Catalysis: Add

. The reaction mixture typically turns deep blue/green. -

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by LC-MS.

-

Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

-

Purification: Wash the filtrate with 1M HCl (to remove pyridine) and brine. Dry over

. Purify via flash chromatography (Hexane/EtOAc).

Protocol 4.2: Regioselective Reduction to 4-Aminopyrazole

Standard hydrogenation protocol.

Reagents:

-

N1-Aryl-4-nitropyrazole

-

10% Pd/C (10 wt% loading)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (

, balloon pressure)

Procedure:

-

Dissolve the nitro compound in MeOH (0.1 M).

-

Under an Argon atmosphere, carefully add 10% Pd/C.

-

Evacuate the flask and backfill with

(repeat 3 times). -

Stir at room temperature for 2–4 hours.

-

Filtration (Critical): Filter through Celite under an inert atmosphere (nitrogen blanket) if possible, as the product is air-sensitive.

-

Usage: Concentrate immediately and use in the next coupling step (e.g., amide coupling) without prolonged storage.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Poor Regioselectivity (N1 vs N2) | Steric bulk is insufficient; Tautomer equilibrium. | Switch to De Novo synthesis (Route A) using substituted hydrazines. Alternatively, use bulky protecting groups (THP, Trityl) if synthesizing the core first. |

| Low Yield in Chan-Lam | Moisture in solvent; "Wet" boronic acid. | Add 4Å Molecular Sieves . Use stoichiometric Copper if the substrate is chelating. |

| Decomposition of 4-Amino Product | Oxidation of electron-rich amine. | Store as HCl salt . Perform reduction in the presence of |

| Incomplete Reduction | Catalyst poisoning (Sulfur/Nitrogen). | Use Fe/NH4Cl or SnCl2 (chemical reduction) instead of catalytic hydrogenation. |

References

-

Vertex Pharmaceuticals. (2014). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]

-

MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

-

Organic Chemistry Portal. (2021). Chan-Lam Coupling: Mechanism and Recent Literature. [Link]

-

Fichez, J., et al. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems. [Link]

-

Lusardi, M., et al. (2023).[2][3] Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. [Link]

-

Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [unige.iris.cineca.it]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Lipophilic pyrazole amine derivatives in medicinal chemistry

From Synthetic Regiocontrol to Target Engagement

Executive Summary: The Privileged Scaffold

In modern medicinal chemistry, the pyrazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. However, the specific subclass of lipophilic aminopyrazoles presents a unique duality. The lipophilic core drives membrane permeability and blood-brain barrier (BBB) penetration, while the amine functionality serves as a critical "anchor" for hydrogen bonding, particularly within the ATP-binding pockets of kinases (e.g., CDK, p38 MAPK, BTK) and the allosteric sites of GPCRs (e.g., CB1, COX-2).

This guide deconstructs the design, synthesis, and validation of these derivatives. It moves beyond basic heterocycle chemistry to address the specific challenges of regioselective synthesis and physicochemical balancing (LogP vs. Solubility) required for clinical candidacy.

Molecular Design & SAR Logic

The efficacy of pyrazole amine derivatives hinges on a precise Structure-Activity Relationship (SAR).[1] The design strategy must balance three vectors:

-

The Amine Anchor (H-Bonding):

-

Primary Amines (-NH2): Often located at the C3 or C5 position. In kinase inhibitors, this group frequently acts as a hydrogen bond donor to the hinge region of the enzyme (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

-

Secondary/Tertiary Amines: derivatization here can tune solubility but often reduces potency unless the substituent targets a specific hydrophobic pocket.

-

-

Lipophilic Tuning (LogP/LogD):

-

N1-Aryl/Alkyl Substituents: This is the primary lever for lipophilicity. An N1-phenyl group increases LogP significantly, aiding cell permeability. However, to avoid metabolic liability (CYP450 oxidation), these rings are often fluorinated (e.g., -CF3, -F).

-

C3/C4 Substituents: Bulky lipophilic groups (t-butyl, CF3) at C3 can force the molecule into a specific conformation, locking it into the active site.

-

-

The Regiochemistry Switch:

-

The biological activity of 1,3-disubstituted vs. 1,5-disubstituted pyrazoles is often diametrically opposed. Controlling the isomer ratio during synthesis is non-negotiable.

-

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow for optimizing a pyrazole amine hit.

Synthetic Architecture: Mastering Regioselectivity

The most robust route to 5-aminopyrazoles is the condensation of

The Causality of Conditions:

-

Solvent Polarity: In polar protic solvents (Ethanol/Acetic Acid), the hydrazine attacks the most electrophilic carbon (the ketone) first, favoring the formation of the 5-aminopyrazole .

-

Steric Bulk: Using bulky hydrazines (e.g., t-butyl hydrazine) can shift preference due to steric hindrance at the initial attack site.

Protocol 1: Regioselective Synthesis of 5-Amino-1-aryl-3-phenylpyrazole

Target: A lipophilic kinase inhibitor scaffold.

Reagents:

-

Benzoylacetonitrile (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

-

Preparation: Dissolve benzoylacetonitrile (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add phenylhydrazine (11 mmol) dropwise at room temperature. Note: Phenylhydrazine is toxic; handle in a fume hood.

-

Catalysis: Add 3-5 drops of glacial acetic acid. Reasoning: Acid catalysis protonates the carbonyl, increasing electrophilicity and accelerating the initial nucleophilic attack.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up: Cool the reaction mixture to

. The 5-aminopyrazole derivative typically precipitates as a solid due to the high lipophilicity of the aromatic rings. -

Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water to ensure removal of any trace 3-amino isomer.

-

Validation: Confirm structure via

H-NMR. The C4-H proton of the pyrazole ring usually appears as a singlet around

Visualization: Synthetic Workflow

Experimental Validation: Kinase Inhibition Assay

Once synthesized, the lipophilic aminopyrazole must be evaluated for biological activity. Since these motifs are classic ATP-mimetics, a kinase inhibition assay is the standard validation tool.

Protocol 2: ADP-Glo™ Kinase Assay (Promega)

Objective: Determine the

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate light. Luminescence is directly proportional to kinase activity.

Materials:

-

Kinase: Recombinant p38 MAPK (

). -

Substrate: p38 peptide substrate.

-

ATP: Ultra-pure (10

M final concentration). -

Test Compound: Synthesized Aminopyrazole (dissolved in 100% DMSO).

Workflow:

-

Compound Dilution: Prepare a 3-fold serial dilution of the test compound in DMSO. Transfer 250 nL to a 384-well white plate.

-

Enzyme Addition: Add 2.5

L of Kinase Buffer containing p38 MAPK. Incubate for 10 min at RT to allow compound-enzyme binding (checking for slow-binding kinetics). -

Reaction Initiation: Add 2.5

L of Substrate/ATP mix. -

Incubation: Incubate at RT for 60 minutes.

-

ADP-Glo Reagent: Add 5

L of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min. -

Detection: Add 10

L of Kinase Detection Reagent (converts ADP to ATP -

Read: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit data to a sigmoidal dose-response equation to calculate

.

Data Presentation Table:

| Compound ID | Substituent (R) | LogP (Calc) | p38 MAPK

Interpretation: PYZ-03 shows high potency due to the lipophilic -CF3 group fitting the hydrophobic pocket, but solubility is critically low, flagging it for formulation challenges.

References

-

Review of Aminopyrazoles: Fini, F. et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 2023.[2][3][4][5] Link

-

Kinase Inhibitor Design: Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research, 2019. Link

-

Synthesis Methodology: El-Sawy, E. R. et al. "Recent Advances in the Synthesis and Biological Activity of 5-Aminopyrazoles." Molecules, 2021.[6] Link

-

BBB Permeability: Hitchcock, S. A. et al. "Structure–Brain Exposure Relationships." Journal of Medicinal Chemistry, 2006. Link

-

ADP-Glo Assay: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the Design and Application of Novel Aminopyrazole Scaffolds for Kinase Inhibitor Development

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families for drug discovery.[1] The aminopyrazole core has emerged as a "privileged scaffold" in medicinal chemistry, capable of providing high-potency ligands for various kinases through targeted modifications.[2] This guide provides an in-depth technical overview for researchers and drug development professionals on the design, synthesis, and evaluation of novel aminopyrazole-based kinase inhibitors. We will explore the fundamental mechanism of action, detail robust synthetic and screening protocols, and analyze structure-activity relationships (SAR) to provide a comprehensive framework for developing next-generation targeted therapies.

Introduction: The Central Role of Kinases and the Rise of the Aminopyrazole Scaffold

Kinases orchestrate cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, or stability. With over 500 distinct kinases identified in the human genome, this family of enzymes offers a rich landscape for therapeutic intervention.[3]

The development of small-molecule kinase inhibitors has revolutionized the treatment of many cancers. These inhibitors typically target the ATP-binding pocket, competing with the endogenous ATP molecule and thereby blocking the phosphotransferase activity. The aminopyrazole scaffold has proven to be an exceptionally versatile and effective core for this purpose.[2][4] Its key attributes include:

-

Hydrogen Bonding Capability: The pyrazole ring and its amino substituent can form multiple hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a critical interaction for potent inhibition.[4]

-

Structural Rigidity and Planarity: The planar nature of the aminopyrazole core allows it to fit well within the relatively flat ATP-binding cleft.[5]

-

Synthetic Tractability: The scaffold is amenable to a wide range of chemical modifications at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]

Successful FDA-approved drugs like Ripretinib (KIT/PDGFRA inhibitor) and Avapritinib (PDGFRA/KIT inhibitor) feature aminopyrazole-related cores, underscoring the scaffold's clinical significance.[7][8][9][10]

Mechanism of Action: Targeting the Kinase Hinge

Aminopyrazole inhibitors are typically classified as Type I or Type II inhibitors, depending on the conformation of the kinase they bind to. The majority, however, function as ATP-competitive Type I inhibitors, binding to the active conformation of the kinase.

The core mechanism relies on the formation of key hydrogen bonds between the aminopyrazole scaffold and the backbone of the kinase hinge region. This interaction mimics the binding of the adenine portion of ATP, effectively occupying the active site and preventing catalysis.

Caption: Binding model of an aminopyrazole inhibitor in a kinase ATP pocket.

The R1 and R2 substituents on the core are strategically modified. The R1 group is typically designed to occupy a nearby hydrophobic pocket, enhancing potency and selectivity, while the R2 group often extends towards the solvent-exposed region, providing a handle for modulating physicochemical properties like solubility.

Designing and Synthesizing Novel Aminopyrazole Inhibitors

The development of a novel inhibitor begins with a robust and flexible synthetic strategy. A common and effective approach involves the condensation of a hydrazine with a β-ketonitrile derivative.

General Synthetic Workflow

The causality behind this synthetic choice lies in its reliability and modularity. It allows for the late-stage introduction of diversity at key positions of the scaffold, which is highly efficient for building a library of analogues for SAR studies.

Caption: A modular workflow for the synthesis of aminopyrazole inhibitors.

Detailed Experimental Protocol: Synthesis of a 3-Aminopyrazole-4-carbonitrile Precursor

This protocol is a self-validating system; the expected spectral data (NMR, MS) for the intermediate and final products provide clear checkpoints for success. This example is adapted from established literature procedures.[11]

Objective: To synthesize a 3-amino-1H-pyrazole-4-carbonitrile derivative, a versatile intermediate for further elaboration.

Materials:

-

Appropriate 2-aroyl-3-dimethylamino-2-propenenitrile (10 mmol)

-

Trichloroacetonitrile (1.2 eq, 12 mmol)

-

Hydrazine hydrate (excess, ~3 mL)

-

Dioxane (solvent)

-

Ethanol (recrystallization solvent)

Step-by-Step Methodology:

-

Synthesis of Adduct (6):

-

To a solution of the starting enaminone (10 mmol) in a suitable solvent like dioxane, add trichloroacetonitrile (12 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: This step forms a key adduct which will readily undergo cyclization with hydrazine.

-

Upon completion, the solvent is typically removed under reduced pressure. The crude adduct can be used directly or purified by column chromatography.

-

-

Condensation with Hydrazine (7):

-

To the crude adduct (10 mmol), add an excess of hydrazine hydrate (~3 mL) at room temperature.

-

Caution: This reaction is often exothermic. Addition should be controlled.

-

Stir for approximately 5-10 minutes. An immediate precipitate usually forms.

-

Self-Validation: The formation of a precipitate is a strong visual indicator that the reaction is proceeding as expected.

-

Allow the mixture to cool, filter the precipitate, and wash with cold ethanol.

-

-

Cyclization to Aminopyrazole (8):

-

Suspend the intermediate from the previous step in dioxane.

-

Reflux the mixture for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

-

Causality: The heat provides the necessary energy for the intramolecular cyclization to form the stable pyrazole ring.

-

Cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

-

Filter the solid product, wash with a small amount of cold dioxane, and dry under vacuum.

-

Final Validation: The final product's identity and purity should be confirmed by ¹H-NMR, Mass Spectrometry, and IR spectroscopy, looking for characteristic peaks such as NH/NH₂ stretches and the nitrile (CN) stretch.[11]

-

Structure-Activity Relationship (SAR) and Lead Optimization

Once a synthetic route is established, an SAR study is conducted to understand how different chemical modifications affect biological activity. By systematically altering substituents at various positions on the aminopyrazole core, researchers can optimize for potency against the target kinase and selectivity against off-targets.[12][13]

SAR Table: Hypothetical Aminopyrazole Analogues for JNK3

The following table illustrates a typical SAR study, showing how modifications can impact inhibitory concentration (IC₅₀). Data is conceptual but based on real-world principles observed in JNK3 inhibitor design.[5][13]

| Compound ID | R1 (at N1) | R2 (at C5) | JNK3 IC₅₀ (nM) | p38α IC₅₀ (nM) | Selectivity (p38α/JNK3) |

| APZ-01 | Phenyl | H | 50 | >20,000 | >400 |

| APZ-02 | 4-Fluorophenyl | H | 35 | >20,000 | >571 |

| APZ-03 | 2-Pyridyl | H | 120 | >20,000 | >167 |

| APZ-04 | Phenyl | Methyl | 75 | >20,000 | >267 |

| APZ-05 | Phenyl | 4-Pyridylamide | 7 | >20,000 | >2857 |

Analysis of SAR:

-

R1 Position: Introducing a fluorine atom at the para-position of the N1-phenyl ring (APZ-02) slightly improves potency over the unsubstituted phenyl (APZ-01), likely due to favorable electronic interactions.[12] Switching to a pyridyl ring (APZ-03) is detrimental to potency, suggesting the hydrophobic pocket prefers an aromatic carbocycle.

-

R2 Position: The most dramatic increase in potency comes from introducing a pyridylamide group at the C5 position (APZ-05). This group can form additional hydrogen bonds or favorable interactions in the solvent-exposed region, significantly lowering the IC₅₀.[13]

-

Selectivity: The aminopyrazole core shows excellent intrinsic selectivity against the closely related p38α kinase, a highly desirable trait for avoiding off-target effects.[5][13]

In Vitro Screening Cascade for Inhibitor Evaluation

A robust screening cascade is essential to characterize newly synthesized compounds. This process moves from high-throughput biochemical assays to more complex cellular assays.

Caption: A tiered screening cascade for identifying lead kinase inhibitors.

Protocol: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

This protocol outlines a common, non-radioactive method for determining the potency of an inhibitor by measuring ADP production, a universal product of the kinase reaction.[3][14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

-

Kinase of interest (e.g., JNK3)

-

Peptide substrate specific for the kinase

-

Adenosine 5'-triphosphate (ATP)

-

Test compounds dissolved in DMSO

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP detection reagent kit (e.g., ADP-Glo™, Transcreener®)[1]

-

White, opaque 384-well microplates

-

Plate-reading luminometer

Step-by-Step Methodology:

-

Inhibitor Preparation:

-

Prepare a serial dilution of the test compound in kinase assay buffer. A typical starting concentration is 10 µM, diluted in 10 steps with a 1:3 dilution factor.

-

Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%) to avoid solvent effects.[15]

-

-

Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the diluted test compound or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition).

-

Add 2.5 µL of the kinase enzyme solution to each well.

-

Gently mix and pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[3]

-

-

Initiation of Kinase Reaction:

-

Prepare a reaction mixture containing ATP and the peptide substrate in kinase buffer. The final concentrations should be near the Michaelis constant (Km) for both to ensure assay sensitivity.

-

Initiate the reaction by adding 5 µL of the ATP/substrate mixture to all wells.

-

Mix the plate gently and incubate at 30°C for 45-60 minutes. The incubation time must be within the linear range of the enzymatic reaction.[14]

-

-

Signal Detection (ADP-Glo™ Example):

-

Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction, producing light. Incubate for 30-60 minutes.[14]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the high (0% inhibition) and low (100% inhibition) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[14]

-

Conclusion and Future Directions

The aminopyrazole scaffold is a cornerstone of modern kinase inhibitor design, offering a potent and versatile platform for developing targeted therapeutics. Its success is rooted in its favorable interactions with the conserved kinase hinge region and its synthetic accessibility. As demonstrated, a systematic approach combining rational design, modular synthesis, and a robust screening cascade can efficiently identify and optimize novel lead candidates.

Future challenges in the field include overcoming acquired resistance, which often arises from mutations in the kinase gatekeeper residue, and achieving even greater selectivity across the kinome to minimize off-target toxicities.[16] The development of covalent and allosteric aminopyrazole inhibitors represents exciting new frontiers to address these challenges, promising a new generation of more durable and safer kinase-targeted drugs.

References

-

Smith, B. D., et al. (2020). Ripretinib for the treatment of advanced gastrointestinal stromal tumor. PMC - NIH. Available at: [Link]

-

Szabo, H. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Ripretinib?. Patsnap Synapse. Available at: [Link]

-

Ilies, M. A., et al. (2018). Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. Bulgarian Chemical Communications. Available at: [Link]

-

Widyawan, V., et al. (2023). Safety, efficacy Ripretinib - gastrointestinal stromal tumor. Dove Medical Press. Available at: [Link]

-

Gounder, M. M., et al. (2022). Ripretinib in advanced gastrointestinal stromal tumors: an overview of current evidence and drug approval. Taylor & Francis Online. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of action of ripretinib. ResearchGate. Available at: [Link]

-

Fares, M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. National Institutes of Health (NIH). Available at: [Link]

-

Al-Etaibi, A. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

-

Teuber, H., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

-

Zhang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Publishing. Available at: [Link]

-

Teuber, H., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. Available at: [Link]

-

Li, R., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. ACS Publications. Available at: [Link]

-

Li, R., et al. (2015). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. PMC - NIH. Available at: [Link]

-

Wang, Y., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online. Available at: [Link]

-

Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of aminopyrazole-(3a-d) and aminopyrimidine (3e-f) derivatives of dichloronaphthoquinone. ResearchGate. Available at: [Link]

-

El-Emary, T. I. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]

-

Fares, M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PubMed. Available at: [Link]

-

EMA. (2021). The EMA assessment of avapritinib in the treatment of gastrointestinal stromal tumours harbouring the PDGFRA D842V mutation. PMC - NIH. Available at: [Link]

-

Wagner, A. J., et al. (2021). Optimal Avapritinib Treatment Strategies for Patients with Metastatic or Unresectable Gastrointestinal Stromal Tumors. The Oncologist. Available at: [Link]

-

Kopczyńska, B., et al. (2023). Avapritinib in the treatment of gastrointestinal stromal tumors (GIST). Oncology in Clinical Practice. Available at: [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

-

Kopczyńska, B., et al. (2023). Avapritinib in the treatment of gastrointestinal stromal tumors (GIST). Via Medica Journals. Available at: [Link]

-

ResearchGate. (n.d.). Overview of avapritinib (1) and avapritinib-based inhibitors 2-13 for biological evaluation. ResearchGate. Available at: [Link]

-

Martens, S. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

-

Attia, M. I. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

-

Kamal, A., et al. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC - NIH. Available at: [Link]

-

S. G, S., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. Available at: [Link]

-

Lim, H. Y. N., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ripretinib for the treatment of advanced gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Ripretinib? [synapse.patsnap.com]

- 9. The EMA assessment of avapritinib in the treatment of gastrointestinal stromal tumours harbouring the PDGFRA D842V mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis Protocols for 1-(Octan-2-yl)-1H-pyrazol-4-amine Derivatives

Abstract

This comprehensive guide details a robust and reliable synthetic pathway for the preparation of 1-(octan-2-yl)-1H-pyrazol-4-amine and its derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole-4-amine scaffold in pharmacologically active molecules. The protocols herein describe a three-step sequence commencing with commercially available 4-nitropyrazole. The key challenges addressed include the regioselective N-alkylation with a secondary alkyl halide and the efficient reduction of the nitro group. This document provides detailed, step-by-step experimental procedures, explains the chemical principles behind methodological choices, and offers guidance on characterization and potential troubleshooting.

Introduction and Retrosynthetic Strategy

The 4-aminopyrazole core is a privileged scaffold found in numerous FDA-approved drugs, including Celecoxib and Sildenafil.[1][2] The functionalization at the N1 position with diverse alkyl groups allows for the fine-tuning of physicochemical properties, which is critical for drug development. The synthesis of N-alkylated pyrazoles, however, is often complicated by a lack of regioselectivity, yielding mixtures of N1 and N2 isomers that can be difficult to separate.[3][4] This application note presents a validated pathway that favors the desired N1 isomer by leveraging a Mitsunobu reaction, a powerful method for C-N bond formation with secondary alcohols.[5]

The synthesis begins with the N1-alkylation of 4-nitropyrazole with (R/S)-octan-2-ol, followed by the reduction of the nitro group to furnish the target primary amine. This amine can then serve as a versatile intermediate for further derivatization.

Retrosynthetic Analysis Workflow

The overall synthetic strategy is outlined below. The target molecule is disconnected at the C-N amine bond and the N1-alkyl bond, leading back to simple, commercially available starting materials.

Caption: Retrosynthetic analysis for 1-(Octan-2-yl)-1H-pyrazol-4-amine.

Synthetic Pathway Overview

The forward synthesis involves a three-step process designed for efficiency and scalability.

-

Step 1: N1-Alkylation of 4-Nitropyrazole. A Mitsunobu reaction between 4-nitropyrazole and (R/S)-octan-2-ol provides a reliable method for installing the secondary alkyl group preferentially at the N1 position.[5] This reaction is known for its mild conditions and tolerance of various functional groups.

-

Step 2: Reduction of the Nitro Group. The intermediate, 1-(octan-2-yl)-4-nitro-1H-pyrazole, is then subjected to catalytic hydrogenation to reduce the nitro moiety to the corresponding 4-amino group. This is a clean and high-yielding transformation.[5][6][7]

-

Step 3 (Optional): Derivatization. The resulting primary amine can be further functionalized, for example, through acylation with an acid chloride to yield amide derivatives.

Overall Synthetic Workflow

Caption: Step-by-step synthetic workflow for target compounds.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis of 1-(Octan-2-yl)-4-nitro-1H-pyrazole

Rationale: The Mitsunobu reaction is employed for the N-alkylation of 4-nitropyrazole.[5] This reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the pyrazole anion. The use of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) is standard. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve all reactants and its inert nature under the reaction conditions. The reaction is initiated at 0 °C to control the initial exothermic addition of DIAD.

Materials:

-

4-Nitropyrazole (1.0 eq)

-

(R/S)-Octan-2-ol (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitropyrazole (1.0 eq), (R/S)-octan-2-ol (1.2 eq), and triphenylphosphine (1.5 eq).

-

Add anhydrous THF to dissolve the solids (concentration approx. 0.2 M with respect to 4-nitropyrazole).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate (EtOAc) and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield the product as a pale yellow oil.

Protocol 2: Synthesis of 1-(Octan-2-yl)-1H-pyrazol-4-amine

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups.[5] Methanol is an excellent solvent for this reaction. The reaction is performed under a hydrogen atmosphere (balloon or Parr shaker). The catalyst is removed by simple filtration at the end of the reaction.

Materials:

-

1-(Octan-2-yl)-4-nitro-1H-pyrazole (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol% by weight)

-

Methanol (MeOH)

-

Hydrogen (H₂) gas

-

Celite®

Procedure:

-

Dissolve 1-(octan-2-yl)-4-nitro-1H-pyrazole (1.0 eq) in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C to the solution under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Once complete, carefully purge the flask with an inert gas (N₂ or Ar) to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to afford the desired 1-(octan-2-yl)-1H-pyrazol-4-amine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Data Presentation and Characterization

The following table summarizes expected outcomes for the synthetic sequence. Yields and analytical data are representative and may vary based on experimental conditions and scale.

| Step | Product Name | Molecular Formula | Expected Yield | Purification Method | Key Characterization Data (Expected) |

| 1 | 1-(Octan-2-yl)-4-nitro-1H-pyrazole | C₁₁H₁₉N₃O₂ | 60-75% | Column Chromatography | ¹H NMR: Peaks for pyrazole protons (~8.0-8.5 ppm), octyl chain protons. MS (ESI+): m/z [M+H]⁺ calculated and found. |

| 2 | 1-(Octan-2-yl)-1H-pyrazol-4-amine | C₁₁H₂₁N₃ | 90-98% | Filtration/Evaporation | ¹H NMR: Disappearance of nitro-pyrazole peaks, appearance of broad amine (-NH₂) peak, upfield shift of pyrazole protons. MS (ESI+): m/z [M+H]⁺ calculated and found. |

Troubleshooting and Key Considerations

-

Regioselectivity in Alkylation: While the Mitsunobu reaction generally favors N1-alkylation for 4-substituted pyrazoles, small amounts of the N2-isomer may form. Careful column chromatography is essential for separation. Alternative base-mediated alkylations with 2-bromooctane often lead to lower regioselectivity.[3][4] The choice of base and solvent is critical in such cases; systems like K₂CO₃ in DMF or Cs₂CO₃ in DMF can be explored but require careful optimization.[3][8]

-

Completeness of Nitro Reduction: If the hydrogenation stalls, the catalyst may be poisoned. In such cases, filtering the current batch of catalyst and adding a fresh portion can restart the reaction. Alternatively, chemical reduction methods using reagents like tin(II) chloride (SnCl₂) in HCl can be employed.

-

Product Stability: The final 4-aminopyrazole derivative may be susceptible to air oxidation over time. It is best stored under an inert atmosphere in a cool, dark place or used promptly in subsequent reactions.

Conclusion

This application note provides a validated and detailed synthetic route for obtaining 1-(octan-2-yl)-1H-pyrazol-4-amine derivatives. The described protocols utilize established and reliable chemical transformations, emphasizing regiochemical control and high-yield conversions. By following these procedures, researchers can confidently access this valuable class of compounds for applications in pharmaceutical and materials science research.

References

- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Google Scholar.

-

Al-Zahrani, B. M., El-Shehry, M. F., & El-Gazzar, A. R. B. A. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route of 4-aminopyrazolo[3,4-b]pyridine derivatives 11b–i. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.

-

Schwab, M. F., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Europe PMC. Retrieved from [Link]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Retrieved from [Link]

-

MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Retrieved from [Link]

-

NIH. (n.d.). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. PMC. Retrieved from [Link]

-

Growing Science. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Growing Science. Retrieved from [Link]

-

PubMed. (2014). Regioselective and guided C-H activation of 4-nitropyrazoles. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Retrieved from [Link]

-

Growing Science. (n.d.). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. Retrieved from [Link]

-

ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1-(oxan-2-yl)-1H-pyrazol-4-amine. PubChem. Retrieved from [Link]

-

International Journal of Chemical Studies. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. International Journal of Chemical Studies. Retrieved from [Link]

-

NIH. (n.d.). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. PMC. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. Longdom Publishing. Retrieved from [Link]

-

NIH. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. PMC. Retrieved from [Link]

-

RSC Publishing. (n.d.). In situ generated copper nanoparticle catalyzed reduction of 4-nitrophenol. New Journal of Chemistry. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

Technical Application Note: Chemoselective Functionalization of 1-(Octan-2-yl)-1H-pyrazol-4-amine

[1][2]

Executive Summary & Molecule Profile

1-(Octan-2-yl)-1H-pyrazol-4-amine is a specialized heterocyclic building block characterized by a distinct lipophilic tail (octan-2-yl) and a polar, nucleophilic amino headgroup at the C4 position.[1][2] This scaffold is increasingly relevant in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase families) and GPCR modulators , where the pyrazole ring serves as a bioisostere for phenyl or pyridine rings, and the C4-amine acts as a critical vector for extending the pharmacophore.

This guide details the nucleophilic reactivity of the exocyclic amine, providing validated protocols for SNAr, SN2, and Acyl Substitution reactions.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-(Octan-2-yl)-1H-pyrazol-4-amine |

| CAS Number | 1216165-35-3 |

| Molecular Weight | 195.30 g/mol |

| pKa (Conj.[1][2][3] Acid) | ~3.5 - 4.0 (Exocyclic -NH₂), ~2.0 (Ring N2) |

| LogP | ~2.8 (Estimated due to octyl chain) |

| Primary Reactivity | Nucleophile (via C4-NH₂) |

Electronic Structure & Chemoselectivity

The molecule possesses two potential nucleophilic sites:

-

C4-Exocyclic Amine (-NH₂):

hybridized nitrogen (functionally).[1][2] High electron density, primary nucleophile.[1] -

N2-Ring Nitrogen:

hybridized, pyridine-like.[1][2] Lower nucleophilicity due to ring delocalization and steric shielding by the N1-octyl group.[1][2]

Operational Insight: Under neutral or basic conditions, the C4-amine is >100x more nucleophilic than N2.[2] Chemoselectivity is generally high, avoiding the need for N2-protection strategies unless using extremely electrophilic reagents (e.g., sulfonyl chlorides) in large excess.

Reaction Pathways & Mechanism (Visualized)

The following diagram illustrates the three primary functionalization pathways covered in this guide.

Figure 1: Divergent synthetic pathways for C4-functionalization.[1][2] The amine acts as the nucleophile in all three dominant workflows.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Application: Synthesis of aminopyrazole-pyrimidine/pyridine cores (common in ATP-competitive kinase inhibitors).[1][2] Mechanism: Addition-Elimination mechanism where the pyrazole amine displaces a halide on an electron-deficient heterocycle.[1][2]

Reagents:

-

Substrate: 1-(Octan-2-yl)-1H-pyrazol-4-amine (1.0 equiv)[1][2]

-

Electrophile: 4-Chloropyrimidine or 2-Chloropyridine derivative (1.1 equiv)[1][2]

-

Solvent: n-Butanol (for thermal) or 1,4-Dioxane (for Pd-catalyzed)[1][2]

Step-by-Step Methodology:

-

Preparation: In a pressure vial, dissolve the pyrazole amine (1.0 mmol, 195 mg) and the heteroaryl chloride (1.1 mmol) in n-Butanol (3.0 mL).

-

Basification: Add DIPEA (2.5 mmol, 435 µL).

-

Reaction: Seal the vial and heat to 110°C for 12–16 hours.

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Dilute residue with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2] Purify via Flash Chromatography (SiO₂, 0–10% MeOH in DCM).

Validation Point: The product should show a distinct UV shift compared to the starting material due to extended conjugation.

Protocol B: Chemoselective Amide Coupling

Application: Introduction of diversity elements for SAR (Structure-Activity Relationship) studies. Challenge: Preventing bis-acylation (imide formation) or N2-acylation.

Reagents:

Step-by-Step Methodology:

-

Activation: In a dry flask, dissolve the Carboxylic Acid (1.1 mmol) in DMF (2 mL). Add HATU (1.2 mmol) and Triethylamine (3.0 mmol).[1][2] Stir for 5 minutes at RT to form the active ester.

-

Addition: Add a solution of 1-(Octan-2-yl)-1H-pyrazol-4-amine (1.0 mmol) in DMF (1 mL) dropwise to the activated acid mixture.

-

Critical Control: Dropwise addition ensures the active ester is always in excess relative to the local concentration of amine, favoring mono-acylation.

-

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Quench: Dilute with saturated NaHCO₃ (aq). Extract with EtOAc (3x).[1][2]

-

Purification: The octyl chain imparts significant lipophilicity.[1][2] If the product is an oil, use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid) to separate the amide from urea byproducts.[1]

Protocol C: Reductive Alkylation (Secondary Amine Synthesis)

Application: Tuning basicity and solubility without creating a rigid amide bond.[1][2]

Reagents:

-

Substrate: 1-(Octan-2-yl)-1H-pyrazol-4-amine (1.0 equiv)[1][2]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

Step-by-Step Methodology:

-

Imine Formation: Mix the amine (1.0 mmol) and aldehyde (1.2 mmol) in DCE (4 mL). Add Acetic Acid.[1][2][4] Stir for 30–60 minutes.

-

Reduction: Add STAB (1.5 mmol) in one portion.

-

Reaction: Stir at RT for 16 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][2]

-

Purification: Amine products can be purified on amine-functionalized silica or standard silica with 1% TEA in the eluent to prevent streaking.[1][2]

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion in SNAr | Electrophile is too electron-rich.[1][2] | Switch to Pd-catalyzed Buchwald-Hartwig conditions (Pd₂dba₃, XPhos, Cs₂CO₃, Dioxane, 100°C). |

| Bis-acylation (Imide formation) | Excess acylating agent or high temp.[1][2] | Use stoichiometric acid chloride (0.95 equiv) at 0°C; switch from acid chloride to HATU coupling. |

| N2-Alkylation observed | Use of strong bases (NaH) or alkyl halides.[1][2] | Avoid NaH. Use weak bases (K₂CO₃/DIPEA).[1][2] The C4-amine is more nucleophilic than N2; steric bulk at N1 helps protect N2.[1][2] |

| Poor Solubility | Lipophilic octyl chain dominates.[1][2] | Use DCM, THF, or EtOAc. Avoid pure water or methanol for workups; the molecule is highly lipophilic.[1][2] |

References

-

General Reactivity of 4-Aminopyrazoles

-

SNAr Protocols for Kinase Inhibitors

-

Buchwald-Hartwig Coupling of Aminopyrazoles

-

Safety Data

Disclaimer: This protocol is intended for research purposes only. All chemical reactions should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-(oxan-2-yl)-1H-pyrazol-4-amine | C8H13N3O | CID 83814631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Note: Strategic Functionalization of the C4-Amino Group in Pyrazoles

Abstract & Strategic Context

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Ruxolitinib, Avapritinib) and anti-inflammatory agents. While C3- and C5-aminopyrazoles are common, the C4-aminopyrazole offers a unique vector for diversification.

The C4-amino group is electronically distinct from its C3/C5 counterparts. Positioned at the nucleophilic "backbone" of the pyrazole (resembling an enamine system), the C4-amine is generally more nucleophilic than C3/C5 amines but remains significantly less reactive than aliphatic amines. This application note details the decision-making logic and optimized protocols for transforming this moiety into amides, sulfonamides, and aryl-amines, ensuring high chemoselectivity in the presence of the pyrazole’s annular nitrogens.

Chemical Reactivity & Mechanistic Insights[1][2]

The Electronic Landscape

To functionalize the C4-amino group effectively, one must understand its electronic environment:

-

Annular Tautomerism: If the pyrazole N1 is unsubstituted (R=H), the molecule exists in rapid equilibrium between tautomers. Critical Rule: Always block N1 (alkylation or protecting group like THP/SEM) before functionalizing the C4-amine. Free N1-H can lead to competitive acylation/alkylation at the ring nitrogen.

-

Nucleophilicity: The C4-amine (

of conjugate acid

Decision Matrix (Graphviz)

The following decision tree outlines the synthetic strategy based on the desired linkage.

Figure 1: Strategic decision tree for C4-aminopyrazole functionalization based on target chemotype.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Attachment of complex carboxylic acids (e.g., amino acids, heterocycles) where acid chlorides are unstable or unavailable. Rationale: The C4-amine is a weak base. Standard EDC/HOBt coupling is often too slow, leading to side reactions. HATU (or COMU) provides the necessary activation energy to drive the reaction to completion.

Materials:

-

Substrate: 1-Alkyl-4-aminopyrazole (1.0 equiv)

-

Carboxylic Acid: R-COOH (1.2 equiv)

-

Coupling Reagent: HATU (1.2 – 1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or NMP (Concentration 0.1 M – 0.2 M)

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF. Add DIPEA (1.5 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Visual check: The solution often turns slightly yellow.

-

Addition: Add the 4-aminopyrazole (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the activated ester mixture.

-

Reaction: Stir at RT for 4–16 hours.

-

QC Check: Monitor by LCMS. Look for the disappearance of the amine (M+H) and appearance of Product (M+H).

-

-

Workup:

-

Dilute with EtOAc. Wash sequentially with sat.

(2x), water (1x), and brine (1x). -

Note: If the product is polar, avoid aqueous workup; concentrate DMF directly and purify via Reverse Phase (C18) Flash Chromatography.

-

Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Application: Installing aryl or heteroaryl groups on the C4-nitrogen.

Rationale: Nucleophilic aromatic substitution (

Materials:

-

Substrate: 1-Alkyl-4-aminopyrazole (1.0 equiv)

-

Coupling Partner: Aryl Bromide or Iodide (1.1 equiv)

-

Catalyst:

(5 mol%) or precatalyst XPhos Pd G3. -

Ligand: XPhos or BrettPhos (10 mol%) (if not using G3 precatalyst).

-

Base:

(2.0 equiv) or NaOtBu (1.5 equiv). -

Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Procedure:

-

Preparation: Charge a microwave vial with the Aryl Halide, 4-aminopyrazole, Base, and Ligand.

-

Inert Atmosphere: Seal the vial and purge with

or Argon for 5 minutes. -

Catalyst Addition: Add the Pd source rapidly under a positive stream of inert gas.

-

Solvent: Add degassed solvent (Dioxane) via syringe.

-

Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 1–4 hours.

-

Expert Tip: If conversion stalls, add a second portion of catalyst/ligand (2.5 mol%) and reheat.

-

-

Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via Silica Gel Chromatography.

Troubleshooting & Optimization Data

The following table summarizes common issues encountered during C4-functionalization and their chemical solutions.

| Issue | Probable Cause | Corrective Action |

| Regioisomers (N1 vs C4) | N1 was unsubstituted (H). | Mandatory: Protect N1 (e.g., THP, SEM, or Methyl) prior to reaction. |

| Low Yield (Amide) | Poor nucleophilicity of C4-NH2. | Switch from EDC to HATU or T3P . Heat to 50°C if necessary. |

| No Reaction (Buchwald) | Catalyst poisoning by pyrazole N2. | Use BrettPhos or tBuBrettPhos (bulky ligands shield the Pd center). |

| Bis-acylation | Excess acid chloride/base. | Control stoichiometry strictly (1.05 equiv). Use mild base ( |

Pathway Visualization (Mechanism)

The following diagram illustrates the competing pathways and the necessity of N1-protection.

Figure 2: Mechanistic pathway showing the necessity of N1 protection to avoid regioselectivity errors.

References

-

Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.

-

Buchwald, S. L., et al. (2011). "Pd-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

-

National Center for Biotechnology Information. (2025). "4-Aminopyrazole Compound Summary." PubChem.

-

Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

Troubleshooting & Optimization

Handling hygroscopic nature of pyrazole amine hydrochloride salts

A Guide to Handling, Storage, and Troubleshooting Hygroscopic Active Pharmaceutical Ingredients (APIs)

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with pyrazole amine hydrochloride salts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate, troubleshoot, and manage the challenges associated with the hygroscopic nature of these compounds. Moisture uptake is a critical parameter that can significantly impact the physical and chemical stability of your API, affecting everything from weighing accuracy to long-term viability.[][2] This document provides a structured, in-depth resource to ensure the integrity and reproducibility of your experimental work.

Part 1: Frequently Asked Questions - The Fundamentals of Hygroscopicity

This section addresses the most common initial questions regarding the hygroscopic nature of pyrazole amine hydrochloride salts.

Q1: What makes pyrazole amine hydrochloride salts prone to absorbing atmospheric moisture?

A1: The hygroscopicity of these salts is a result of their molecular structure. Pyrazole is a weakly basic compound, and the formation of a hydrochloride salt involves the protonation of a basic nitrogen atom, creating a pyrazolium cation.[3] This process introduces ionic character and strong hydrogen bonding sites (N-H and Cl-). These sites have a high affinity for polar water molecules in the atmosphere, attracting and binding them to the crystal lattice. The overall tendency of a compound to absorb moisture is influenced by factors like its crystal structure, particle size, and the presence of functional groups capable of hydrogen bonding.[4]

Q2: What are the immediate consequences of moisture absorption that I might observe in the lab?

A2: The physical characteristics of the material can change noticeably upon moisture absorption. You may observe:

-

Caking and Clumping: The powder loses its free-flowing nature and forms aggregates, making it difficult to handle and weigh accurately.[5]

-

Deliquescence: In cases of high hygroscopicity and humidity, the solid may absorb enough water to dissolve and form a concentrated aqueous solution.

-

Change in Physical Form: Moisture can induce a transition between different crystalline forms (polymorphs) or from a crystalline to an amorphous state, which can alter physical properties like solubility and stability.[6]

These physical changes are often the first indication that the integrity of your compound is at risk.[7]

Q3: Beyond physical changes, how does moisture absorption affect the chemical stability and experimental outcome of my pyrazole amine hydrochloride salt?

A3: The consequences of moisture absorption extend beyond simple physical changes and can severely compromise your results:

-

Inaccurate Weighing: The absorbed water adds mass, leading to an overestimation of the amount of active compound being used. This directly impacts the accuracy of solution concentrations and reaction stoichiometries.

-

Chemical Degradation: Water can act as a reactant, leading to hydrolysis. For amine salts, this can disrupt the salt linkage or other susceptible functional groups on the molecule, leading to the formation of impurities.[8]

-

Altered Dissolution & Bioavailability: Changes in the crystalline structure or hydration state can significantly alter the dissolution rate of the compound.[9] This is a critical parameter in drug development, as it directly influences bioavailability.[]

-

Reduced Shelf-Life: Ongoing chemical and physical changes due to moisture will decrease the purity and effectiveness of the compound over time, shortening its viable shelf-life.[5]

The evaluation of hygroscopicity is a critical step in early drug development to select the most stable solid form of a drug substance.[2][10]

Part 2: Troubleshooting Common Experimental Issues

This section is formatted to help you diagnose and solve problems that may arise during your experiments.

| Observed Problem | Potential Moisture-Related Cause | Recommended Action & Scientific Rationale |

| Inconsistent or non-reproducible results in biological assays. | Inaccurate concentration of the stock solution due to weighing a "wet" compound. The actual concentration is lower than calculated. | Solution: Dry the compound under vacuum prior to weighing (see Protocol 1). Prepare solutions inside a controlled environment like a glove box or by working quickly and using pre-dried glassware. Rationale: Ensuring an accurate starting mass is fundamental for all subsequent dilutions and assays. |

| Compound fails to fully dissolve in a solvent in which it was previously soluble. | Change in the crystalline form (polymorphism) or formation of a less soluble hydrate.[9] | Solution: Characterize the material using Powder X-Ray Diffraction (PXRD) to check for changes in its crystal structure.[6] Attempt dissolution with gentle heating or sonication, but be aware this may not solve the underlying form issue. Rationale: Different polymorphs or hydrates of the same compound can have vastly different solubilities. |

| The pH of an unbuffered aqueous solution of the salt is different than expected. | Hydrolysis may be occurring, consuming H+ or OH- ions and altering the equilibrium. | Solution: Use freshly prepared solutions. Analyze the solution for degradants using HPLC. Rationale: The formation of degradation products can introduce new acidic or basic species into the solution. |